2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline
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Overview
Description
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a tert-butylbenzyl group and a nitrostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The tert-butylbenzyl group can be introduced via a nucleophilic substitution reaction, while the nitrostyryl group is often added through a Heck or Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium complexes are often used in the coupling reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinoxaline ring can be hydrogenated to form a dihydroquinoxaline derivative.
Substitution: The tert-butylbenzyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE involves its interaction with molecular targets such as DNA and proteins. The nitrostyryl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to proteins, inhibiting their activity and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(TERT-BUTYL)PHENYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE
- 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-AMINOSTYRYL)QUINOXALINE
- 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-METHOXYSTYRYL)QUINOXALINE
Uniqueness
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE is unique due to the presence of both a tert-butylbenzyl group and a nitrostyryl group, which confer distinct chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C27H25N3O3/c1-27(2,3)21-14-11-20(12-15-21)18-33-26-25(28-23-9-4-5-10-24(23)29-26)16-13-19-7-6-8-22(17-19)30(31)32/h4-17H,18H2,1-3H3/b16-13+ |
InChI Key |
MCUCXCAISVDLQM-DTQAZKPQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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